3-bromo-5-(morpholin-2-yl)phenol
Description
3-Bromo-5-(morpholin-2-yl)phenol is a brominated phenolic compound featuring a morpholine ring at the 5-position of the aromatic ring. This compound is primarily synthesized for pharmaceutical and materials science research, where its electronic and steric properties are leveraged in drug design and catalysis .
Properties
CAS No. |
1510386-42-1 |
|---|---|
Molecular Formula |
C10H12BrNO2 |
Molecular Weight |
258.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-(morpholin-2-yl)phenol typically involves the bromination of a phenol derivative followed by the introduction of a morpholine ring. One common method involves the reaction of 3-bromo-5-nitrophenol with morpholine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-(morpholin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form dehalogenated products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Dehalogenated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-5-(morpholin-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-bromo-5-(morpholin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholine ring can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The phenol group can also participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between 3-bromo-5-(morpholin-2-yl)phenol and related bromophenols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
